Siba
Overview
Description
Siba, also known as 5’-Deoxy-5’-isobutylthioadenosine, is a synthetic analogue of S-adenosylhomocysteine. It acts as an inhibitor of S-adenosylmethionine-mediated transmethylation. This compound can interfere with a variety of enzymatic activities in vitro, such as S-adenosylhomocysteine hydrolase, methylthioadenosine phosphorylase, and cyclic adenosine monophosphate phosphodiesterase . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Siba, also known as Strand Invasion Based Amplification (this compound), is a novel isothermal nucleic acid amplification technology . Its primary targets are double-stranded DNA molecules . The technology relies on the recombinase-dependent insertion of an invasion oligonucleotide (IO) into the double-stranded target nucleic acid .
Mode of Action
The mode of action of this compound involves a complex sequence of events. An oligonucleotide, known as the invasion oligonucleotide (IO), invades a duplex DNA via the action of a recombinase . This results in the formation of a D-loop recombination structure . The duplex regions peripheral to the IO insertion site dissociate, thereby enabling target-specific primers to bind . A polymerase then extends the primers onto the target nucleic acid, leading to exponential amplification of the target .
Biochemical Pathways
The biochemical pathways affected by this compound involve the DNA replication process. The technology manipulates the natural process of DNA replication to achieve its goal of amplifying the target DNA . The recombinase-dependent insertion of the IO into the double-stranded target nucleic acid is a key step in this process .
Pharmacokinetics
The efficiency and speed of the this compound process can be influenced by factors such as the concentration of the target dna, the presence of the necessary enzymes and primers, and the specific conditions under which the reaction is carried out .
Result of Action
The result of this compound’s action is the exponential amplification of the target DNA . This amplification is highly specific and able to distinguish closely-related species with single molecule sensitivity . This makes this compound a powerful tool for applications such as the detection of specific pathogens or genetic markers .
Action Environment
The action environment for this compound is typically a laboratory setting. The reaction is usually carried out at around 37°C, although the exact temperature can vary depending on the specific requirements of the reaction . Environmental factors that can influence the action, efficacy, and stability of this compound include the pH and ionic strength of the reaction buffer, the presence of any inhibitory substances, and the quality and quantity of the target DNA .
Biochemical Analysis
Biochemical Properties
Strand Invasion Based Amplification plays a crucial role in biochemical reactions by enabling the detection and amplification of specific nucleic acid sequences. The technology relies on the recombinase-dependent insertion of an invasion oligonucleotide into the double-stranded target nucleic acid. This process dissociates the duplex regions peripheral to the invasion oligonucleotide insertion site, allowing target-specific primers to bind. A polymerase then extends the primers onto the target nucleic acid, leading to exponential amplification of the target. The primers are not substrates for the recombinase and cannot extend the target template in the absence of the invasion oligonucleotide, ensuring high specificity and resistance to non-specific amplification .
Cellular Effects
Strand Invasion Based Amplification influences various cellular processes by enabling the detection of specific nucleic acid sequences within cells. This technology can be used to monitor gene expression, detect mutations, and study cell signaling pathways. By providing a sensitive and specific method for nucleic acid detection, Strand Invasion Based Amplification can help researchers understand cellular metabolism and the impact of genetic changes on cell function .
Molecular Mechanism
The molecular mechanism of Strand Invasion Based Amplification involves the binding of an invasion oligonucleotide to the target nucleic acid, followed by the dissociation of duplex regions and the binding of target-specific primers. The polymerase then extends the primers, leading to exponential amplification of the target nucleic acid. This process is highly specific due to the inclusion of 2′-O-methyl RNA in the invasion oligonucleotide, which ensures that it is not extendible and does not participate in the extension of the target template .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Strand Invasion Based Amplification can change over time due to factors such as stability and degradation of the reagents. The technology is designed to be stable and resistant to non-specific amplification, ensuring consistent results over time. Long-term studies have shown that Strand Invasion Based Amplification maintains its sensitivity and specificity, making it a reliable tool for nucleic acid detection in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Strand Invasion Based Amplification in animal models vary with different dosages of the reagents used. At optimal dosages, the technology provides high sensitivity and specificity for nucleic acid detection. At higher dosages, there may be an increased risk of non-specific amplification or adverse effects on cellular function. It is important to carefully optimize the dosage to achieve the desired results without causing toxicity or other adverse effects .
Metabolic Pathways
Strand Invasion Based Amplification is involved in metabolic pathways related to nucleic acid detection and amplification. The technology interacts with enzymes such as recombinases and polymerases, which play key roles in the amplification process. By enabling the detection of specific nucleic acid sequences, Strand Invasion Based Amplification can provide insights into metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells and tissues, Strand Invasion Based Amplification reagents are transported and distributed based on their interactions with transporters and binding proteins. The invasion oligonucleotide and primers must reach their target nucleic acid sequences to initiate the amplification process. The localization and accumulation of these reagents can impact the efficiency and specificity of the amplification .
Subcellular Localization
The subcellular localization of Strand Invasion Based Amplification reagents is critical for their activity and function. Targeting signals and post-translational modifications can direct the invasion oligonucleotide and primers to specific compartments or organelles within the cell. This localization ensures that the amplification process occurs at the desired site, enhancing the specificity and sensitivity of the technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Siba involves the modification of adenosine derivatives. One common method includes the reaction of adenosine with isobutylthiol under specific conditions to form 5’-Deoxy-5’-isobutylthioadenosine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity. The production is carried out in batch reactors, and the final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Siba undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the isobutylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted adenosine derivatives.
Scientific Research Applications
Siba has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in biochemical assays.
Biology: Employed in studies of enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential antiviral properties, particularly against herpes simplex virus type 1.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
S-adenosylhomocysteine: A naturally occurring compound with similar inhibitory effects on transmethylation.
Methylthioadenosine: Another analogue with comparable enzymatic activity interference.
Cyclic adenosine monophosphate: Shares some pathways and targets with Siba
Uniqueness
This compound is unique due to its synthetic origin and specific inhibitory effects on multiple enzymes involved in transmethylation. Its ability to interfere with a variety of enzymatic activities makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-methylpropylsulfanylmethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-7(2)3-23-4-8-10(20)11(21)14(22-8)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,14,20-21H,3-4H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDUQGRUPLKDNT-IDTAVKCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957314 | |
Record name | 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35899-54-8 | |
Record name | 5'-Deoxy-5'-S-isobutylthioadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035899548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.